molecular formula C18H18N2O3 B12917177 (1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate CAS No. 104029-83-6

(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate

Cat. No.: B12917177
CAS No.: 104029-83-6
M. Wt: 310.3 g/mol
InChI Key: ZAHDUHNBXCJVGP-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Chemical Reactions Analysis

Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Comparison with Similar Compounds

Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate can be compared with other benzoxazole derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can significantly impact their pharmacological activities. For example, the presence of methoxy or ethoxy groups can enhance antibacterial activity, while chlorinated derivatives may exhibit stronger antifungal properties .

Biological Activity

(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate, a compound with the molecular formula C18H18N2O3, has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 310.3 g/mol
  • LogP : 3.7 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 5

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways involving neurotransmitter regulation and metabolic processes. The benzoxazole moiety is known to form hydrogen bonds with active sites of enzymes, potentially modulating their activity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

Antimicrobial Efficacy

Research has demonstrated that compounds similar to this compound possess significant antimicrobial activity. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundVarious BacteriaTBD

Note: The exact MIC values for the target compound are still under investigation.

Case Studies

  • Insecticidal Activity : A study explored the insecticidal properties of benzoxazole derivatives against Aedes aegypti larvae. Compounds containing similar structural motifs showed promising larvicidal activity with LC50 values significantly lower than traditional insecticides .
  • Neuroprotective Effects : Research into related benzoxazole compounds has indicated potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways and inhibition of oxidative stress markers .

Toxicity Studies

Safety assessments are crucial for evaluating the potential therapeutic applications of this compound. Initial toxicity studies indicate that at higher concentrations, some derivatives exhibit mild behavioral effects in animal models but do not show significant structural damage to vital organs like the liver or kidneys .

Properties

CAS No.

104029-83-6

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

[1,3-benzoxazol-2-yl-(3-methylphenyl)methyl] N-ethylcarbamate

InChI

InChI=1S/C18H18N2O3/c1-3-19-18(21)23-16(13-8-6-7-12(2)11-13)17-20-14-9-4-5-10-15(14)22-17/h4-11,16H,3H2,1-2H3,(H,19,21)

InChI Key

ZAHDUHNBXCJVGP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OC(C1=CC=CC(=C1)C)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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